molecular formula C22H21ClN4O2S B2859516 N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251587-07-1

N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2859516
CAS No.: 1251587-07-1
M. Wt: 440.95
InChI Key: KFGKSTBFIOWAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 3-methyl-substituted triazolo core, a sulfonamide bridge linking two aryl groups (4-chlorophenylmethyl and 4-ethylphenyl), and a chlorine atom at the para position of the benzyl moiety.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-17-8-12-20(13-9-17)27(15-18-6-10-19(23)11-7-18)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGKSTBFIOWAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions. This step often involves the use of hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazolopyridine core with sulfonyl chlorides in the presence of a base such as triethylamine.

    Substitution Reactions: The chlorobenzyl and ethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of appropriate halides and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[4,3-a]pyridine sulfonamides exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of the target compound with three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Source
Target Compound N-(4-chlorophenylmethyl), N-(4-ethylphenyl), 3-methyl Not reported ~469.0 (calculated) 4-Cl, 4-C₂H₅, 3-CH₃ N/A
Compound 8a N-(3-chlorobenzyl), N-(3,5-difluorophenyl) 160–162 434.84 3-Cl, 3,5-F₂ Antimalarial study
Compound 8c N-(4-methoxybenzyl), N-(3,5-dimethylphenyl), 3-methyl 168–169 433.52 4-OCH₃, 3,5-(CH₃)₂, 3-CH₃ Antimalarial study
CAS 1251615-33-4 N-(4-fluorophenyl), N-(4-methoxyphenylmethyl) Not reported ~428.44 (calculated) 4-F, 4-OCH₃ Custom synthesis catalog
Key Observations

Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl group introduces greater lipophilicity compared to the 3,5-difluorophenyl (8a) or 4-methoxyphenyl (CAS 1251615-33-4) moieties. This may enhance blood-brain barrier penetration or tissue distribution but could reduce aqueous solubility.

Electronic and Steric Influences: Fluorine atoms in 8a (3,5-difluorophenyl) and CAS 1251615-33-4 (4-fluorophenyl) impart electronegativity, which may strengthen hydrogen bonding or dipole interactions with target proteins. In contrast, the target’s chlorine atom offers moderate electronegativity with increased van der Waals interactions . The 3-methyl group on the triazolo core (shared by the target and 8c) may reduce metabolic oxidation compared to non-methylated analogs.

Thermal Stability :

  • Compound 8c, with electron-donating 3,5-dimethyl and 4-methoxy groups, exhibits the highest melting point (168–169°C), suggesting enhanced crystallinity. The target compound’s melting point is unreported but is expected to align with analogs due to structural similarities .

Research Findings and Implications

Antimalarial Activity (Based on )

Triazolo-pyridine sulfonamides like 8a and 8c were synthesized as antimalarial candidates. While biological data for the target compound are unavailable, inferences can be drawn:

  • The 3-methyl group in 8c improved metabolic stability in preclinical models, a feature likely shared by the target compound .
  • Fluorinated analogs (e.g., 8a) showed higher potency against Plasmodium strains than methoxy-substituted derivatives, possibly due to enhanced target binding. The target’s 4-ethylphenyl group may balance lipophilicity and potency, but empirical validation is needed.
Comparison with Non-Triazolo Analogs
  • This highlights the triazolo core’s importance in maintaining rigid, bioactive conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.